molecular formula C9H12N4 B8801218 N-propan-2-yl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

N-propan-2-yl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B8801218
M. Wt: 176.22 g/mol
InChI Key: BWJOBIKEFJFNRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propan-2-yl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the formation of the pyrrolopyrimidine core followed by the introduction of the isopropylamine group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine can be achieved by converting 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol to 7H-pyrrolo[2,3-d]pyrimidin-4-ol, followed by chlorination .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent selection, temperature control, and purification techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-propan-2-yl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydride or potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrrolopyrimidines, while electrophilic substitution can introduce different functional groups onto the pyrrolopyrimidine core .

Scientific Research Applications

N-propan-2-yl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-propan-2-yl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that regulate cell proliferation and survival. This makes it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-propan-2-yl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic benefits. Its ability to selectively inhibit certain kinases makes it a valuable compound in the development of targeted cancer therapies .

Properties

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

N-propan-2-yl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C9H12N4/c1-6(2)13-9-7-3-4-10-8(7)11-5-12-9/h3-6H,1-2H3,(H2,10,11,12,13)

InChI Key

BWJOBIKEFJFNRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC=NC2=C1C=CN2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1, 168 mg, 1.09 mmol), 2.00 mL of isopropyl alcohol is added, followed by 2-propanamine (11, 0.280 mL, 3.28 mmol). The reaction is heated by microwave at 120° C. for 20 minutes, then an additional 40 minutes. Another 0.250 mL of 2-propanamine is added and heated at 120° C. for 60 minutes. The reaction is poured into water and extracted with ethyl acetate. The organic layer is concentrated under vacuum and purified by silica gel column chromatography, eluting with a gradient of 1-5% methanol in dichloromethane. Appropriate fractions are combined and concentrated under vacuum to provide the desired compound (12, 172 mg). MS (ESI) [M+H+]+=176.85.
Quantity
168 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0.28 mL
Type
reactant
Reaction Step Two
Quantity
0.25 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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